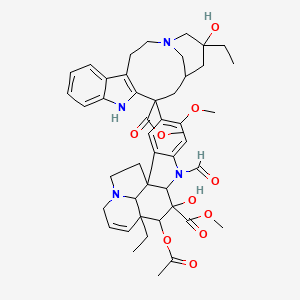

Vincristine

説明

特性

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N4O10/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3/t28-,37+,38-,39-,42+,43-,44-,45+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWKCGZFUXNPDA-XQKSVPLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H56N4O10 | |

| Record name | VINCRISTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032278 | |

| Record name | Vincristine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

825.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vincristine appears as a white crystalline solid. Melting point 218 °C. Used as an antineoplastic., Solid | |

| Record name | VINCRISTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vincristine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER; ODORLESS, HYGROSCOPIC; FREELY SOL IN WATER /VINCRISTINE SULFATE USP/, 3.00e-02 g/L | |

| Record name | VINCRISTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vincristine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

3'-hydroxyvincristine; 4'-deoxyvincristine; N-desmethylvinblastine; deacetylvincristine; deacetylvinblastine; vinblastine; leurosine; formylleurosine | |

| Record name | VINCRISTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Blades from methanol | |

CAS No. |

57-22-7 | |

| Record name | VINCRISTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vincristine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vincristine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINCRISTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vincristine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

424 to 428 °F (NTP, 1992), 218-220 °C, 220 °C | |

| Record name | VINCRISTINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINCRISTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vincristine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Serendipitous Discovery and Enduring Legacy of Vinca Alkaloids: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of the Vinca alkaloids, a class of potent anti-cancer agents derived from the Madagascar periwinkle, Catharanthus roseus. It is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the journey from traditional medicine to modern chemotherapy. This document details the pivotal experiments, summarizes key quantitative data, and outlines the experimental protocols that led to the isolation and characterization of vinblastine and vincristine. Furthermore, it visualizes the intricate signaling pathways affected by these compounds and the general workflow of natural product drug discovery.

Introduction: From Folklore to Pharmacology

Catharanthus roseus (L.) G. Don, a humble flowering plant native to Madagascar, has a rich history in traditional medicine across various cultures.[1][2] In Ayurvedic and traditional Chinese medicine, extracts of the plant were used to treat a range of ailments, including diabetes, malaria, and Hodgkin's lymphoma.[1] It was this folkloric reputation as an oral hypoglycemic agent that inadvertently set the stage for one of the most significant discoveries in the history of cancer chemotherapy.[3][4][5] In the mid-20th century, two independent research groups, one led by Dr. Robert Noble at the University of Western Ontario and another at Eli Lilly and Company, began investigating extracts of C. roseus for their potential anti-diabetic properties.[6][7][8] While the plant extracts failed to demonstrate significant effects on blood sugar levels, a serendipitous observation by Dr. Noble's team, specifically by the astute lab technician Halina Czajkowski Robinson, revealed a dramatic reduction in white blood cell counts in treated animals.[9][10] This finding redirected the research focus towards the plant's potential cytotoxic effects, ultimately leading to the isolation of the oncolytic Vinca alkaloids.[11]

The Landmark Discovery and Key Researchers

The pioneering work in the 1950s by Canadian scientists Dr. Robert Noble and Dr. Charles Beer was instrumental in the discovery of the Vinca alkaloids.[6][12][13] Their investigation into the traditional use of C. roseus tea for diabetes in Jamaica, prompted by a tip from a patient, led to the crucial observation of myelosuppression in rats.[10] This chance discovery prompted a rigorous phytochemical investigation of the plant.

Simultaneously, a research team at Eli Lilly and Company was also exploring the plant's properties. This parallel research effort culminated in the isolation of over 30 alkaloids from Vinca rosea Linn., with four demonstrating significant anti-tumor activity: vinblastine, this compound, vinleurosine, and vinrosidine.[14]

Of these, vinblastine and this compound emerged as the most clinically significant. Despite their close structural similarity, differing only in a single substitution on the vindoline nucleus, they exhibit distinct anti-tumor profiles and toxicities.[2][4] this compound, for instance, proved to be particularly effective against childhood acute lymphocytic leukemia, dramatically increasing survival rates.[9]

Quantitative Data and Physicochemical Properties

The isolation of Vinca alkaloids from C. roseus is a challenging process due to their low abundance in the plant material. The yield of these valuable compounds can vary depending on the plant variety, cultivation conditions, and extraction methodology.

Table 1: Yield of Vinblastine and this compound from Catharanthus roseus

| Alkaloid | Plant Part | Yield (per gram of dry weight) | Reference |

| Vinblastine | Leaves (Purple Variety) | 0.7320 mg | [3] |

| Vinblastine | Leaves (White Variety) | 0.5890 mg | [3] |

| Vinblastine | Leaves (Pink Variety) | 0.4920 mg | [3] |

| Vinblastine | Mature Embryos | 1.229 µg | [5][15] |

| This compound | Mature Embryos | 0.307 µg (with elicitation) | [5][15] |

| Vinblastine | Hairy Roots | 699.92 µg | [14] |

| This compound | Hairy Roots | 51.99 µg | [14] |

Table 2: Physicochemical Properties of Vinblastine and this compound

| Property | Vinblastine | This compound |

| Molecular Formula | C46H58N4O9 | C46H56N4O10 |

| Molecular Weight | 811.0 g/mol [16] | 824.9 g/mol [17] |

| Melting Point | 267 °C[16] | 218-220 °C (dec.) |

| Solubility | Poorly soluble in water[18] | Sparingly soluble in water |

| Appearance | White to slightly yellow crystalline powder[19] | White to slightly yellow powder |

| pKa | 5.4, 7.4[16] | - |

Experimental Protocols: Isolation and Purification

The isolation of vinblastine and this compound from C. roseus in the 1950s required the development of novel extraction and purification techniques, as classical methods proved ineffective.[20] The general approach involves solvent extraction, acid-base partitioning, and chromatographic separation.

Generalized Protocol for Vinca Alkaloid Extraction and Isolation:

-

Plant Material Preparation: Dried and powdered leaves of C. roseus are the typical starting material.[21]

-

Initial Extraction: The powdered plant material is subjected to extraction with a solvent. Methanol is commonly used.[22][23] The resulting extract is then concentrated.

-

Acid-Base Partitioning:

-

The concentrated extract is acidified (e.g., with 5% HCl) to protonate the alkaloids, making them water-soluble.[22]

-

This acidic aqueous solution is then washed with a non-polar solvent (e.g., chloroform) to remove non-alkaloidal impurities.[22]

-

The aqueous layer is then basified (e.g., with ammonia solution) to deprotonate the alkaloids, making them soluble in organic solvents.[22]

-

The alkaloids are then extracted into an organic solvent like chloroform.[22]

-

-

Chromatographic Separation: The crude alkaloid mixture is then subjected to column chromatography for separation. Alumina and silica gel are common stationary phases.[21][24]

-

Crystallization and Drying: The purified fractions are concentrated, and the alkaloids are crystallized. The resulting crystals are then dried to remove any residual solvent.[21]

Mandatory Visualizations

Experimental Workflow: From Plant to Pure Compound

Caption: Generalized workflow for the discovery of natural products.

Signaling Pathway: Mechanism of Action of Vinca Alkaloids

Caption: Vinca alkaloids induce apoptosis via microtubule disruption.

Mechanism of Action: Poisoning the Spindle

The primary cytotoxic mechanism of Vinca alkaloids lies in their interaction with tubulin, the protein subunit of microtubules.[2][25] By binding to the β-tubulin subunit, Vinca alkaloids inhibit the polymerization of tubulin into microtubules.[26] This disruption of microtubule dynamics has profound effects on the cell, particularly during mitosis.

Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By preventing the proper formation and function of the mitotic spindle, Vinca alkaloids cause cells to arrest in the metaphase stage of mitosis.[2][9] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The signaling cascade leading to apoptosis involves the activation of the c-Jun N-terminal kinase (JNK) pathway.[2] This, in turn, leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, resulting in mitochondrial membrane permeabilization and the activation of caspases, the executioners of apoptosis.

Clinical Significance and Future Directions

The discovery of vinblastine and this compound revolutionized cancer chemotherapy. These compounds, and their semi-synthetic derivatives like vinorelbine and vindesine, have become integral components of treatment regimens for a variety of cancers, including:

-

Hodgkin's and non-Hodgkin's lymphomas[11]

-

Acute lymphocytic leukemia (ALL), particularly in children[11]

-

Testicular cancer

-

Breast cancer

-

Lung cancer

The story of the Vinca alkaloids is a testament to the power of serendipity in scientific discovery and the importance of investigating traditional knowledge. Research continues to explore new derivatives and drug delivery systems to enhance the efficacy and reduce the toxicity of these remarkable natural products. The complex biosynthesis of these alkaloids in C. roseus also presents a fascinating challenge for metabolic engineering and synthetic biology, with the potential to create more sustainable and efficient production methods.[15]

Conclusion

The journey of the Vinca alkaloids from a traditional remedy for diabetes to a cornerstone of modern oncology is a compelling narrative of scientific inquiry, chance observation, and meticulous research. This technical guide has provided a detailed account of their discovery, the key scientific contributions, their physicochemical properties, and their mechanism of action. For researchers and drug development professionals, the history of the Vinca alkaloids serves as a powerful reminder of the untapped therapeutic potential residing within the natural world and the enduring importance of fundamental scientific investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fungal Elicitation Enhances this compound and Vinblastine Yield in the Embryogenic Tissues of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijsra.net [ijsra.net]

- 8. researchgate.net [researchgate.net]

- 9. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. oaji.net [oaji.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Vinblastine | C46H58N4O9 | CID 13342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. youtube.com [youtube.com]

- 20. princeton.edu [princeton.edu]

- 21. column-chromatography.com [column-chromatography.com]

- 22. ignited.in [ignited.in]

- 23. aphinfo.com [aphinfo.com]

- 24. US4172077A - Process for the isolation of alkaloid components from the plant Vinca Rosea L. - Google Patents [patents.google.com]

- 25. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. isca.me [isca.me]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Vincristine

Introduction

Vincristine is a complex dimeric indole alkaloid belonging to the vinca alkaloid class of natural products.[1] Isolated from the Madagascar periwinkle, Catharanthus roseus, it is a potent antineoplastic agent used in the chemotherapy of various cancers, including acute lymphocytic leukemia, Hodgkin's lymphoma, and neuroblastoma.[2][3][4] Its therapeutic efficacy is intrinsically linked to its unique and complex chemical architecture, particularly its defined stereochemistry. This guide provides a detailed examination of the chemical structure and stereochemistry of this compound, outlines the experimental protocols used for its characterization, and presents key quantitative data for researchers and drug development professionals.

Chemical Structure

This compound (IUPAC Name: methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene-10-carboxylate) is a large, intricate molecule with the chemical formula C₄₆H₅₆N₄O₁₀.[2] It is structurally a bisindole alkaloid, meaning it is composed of two distinct indole-containing monomeric units: vindoline and catharanthine .[3][5]

These two units are linked together by a C-C bond. The defining structural difference between this compound and the closely related vinca alkaloid, vinblastine, is the substitution on the indole nitrogen of the vindoline moiety. In this compound, this nitrogen is part of a formyl group (-CHO), whereas in vinblastine it is a methyl group (-CH₃).[5] This seemingly minor modification results in significant differences in their therapeutic profiles and toxicity.

Stereochemistry

The biological activity of this compound is critically dependent on its precise three-dimensional structure. The molecule contains nine defined stereocenters, leading to a specific absolute stereochemistry that is essential for its ability to interact with its biological target, tubulin.[6][7] The stereocontrolled total synthesis of this compound requires careful retention of the correct stereochemistry at key carbons, such as C18', to achieve biological activity.[7][8][9]

The established absolute configuration of (+)-vincristine has been unequivocally confirmed through X-ray crystallography studies.[10][11] The stereochemical descriptors for the chiral centers are designated in its formal IUPAC name, highlighting the complexity and specificity of its spatial arrangement.[2] Any deviation from this natural stereoisomeric form can lead to a significant loss of anticancer efficacy.

Quantitative Physicochemical Data

The following table summarizes key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₆H₅₆N₄O₁₀ | [2][12] |

| Molar Mass | 824.96 g/mol | [2][6] |

| Appearance | White to slightly yellow crystalline solid | [2][13] |

| Melting Point | 218 - 220 °C | [2] |

| Solubility (Water) | 0.03 g/L; water soluble as this compound sulfate | [13] |

| Defined Stereocenters | 9 | [6] |

Experimental Protocols for Structural and Stereochemical Elucidation

The definitive structure and stereochemistry of this compound have been established through a combination of sophisticated analytical techniques.

X-ray Crystallography

This is the gold standard method for determining the absolute three-dimensional structure of crystalline compounds.

-

Methodology: A high-purity sample of a this compound salt, such as this compound methiodide or sulfate, is crystallized.[10][14] The crystals are mounted and exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.[10] By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule is generated. This map is then used to determine the precise location of each atom in space, establishing bond lengths, bond angles, and, crucially, the absolute stereochemistry at each chiral center.[10][11][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.

-

Methodology: A sample of this compound is dissolved in a deuterated solvent (e.g., Methanol-d₄).[15] The sample is then placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms (primarily ¹H and ¹³C) absorb and re-emit this electromagnetic radiation at specific frequencies.[16][17]

-

1D NMR (¹H and ¹³C): Provides information on the different types of protons and carbons and their immediate electronic environments.[12][15]

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the piecing together of the molecular framework by identifying neighboring atoms and long-range connectivities.[16][17] These techniques were essential in the complete spectral characterization of this compound and its impurities.[16]

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is used to separate stereoisomers from one another, confirming enantiomeric purity and aiding in characterization.

-

Methodology: A solution containing the vinca alkaloid is injected into an HPLC system equipped with a chiral stationary phase (CSP), such as an alpha 1-acid glycoprotein (AGP) column.[18] A mobile phase, typically a buffered aqueous solution with an organic modifier like acetonitrile, is pumped through the column.[18] The different stereoisomers of the analyte interact differently with the chiral stationary phase, causing them to travel through the column at different rates. This differential retention allows for their separation and quantification, which is critical for analyzing the stereoisomeric composition of a sample.[18][19]

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Modifications on the Basic Skeletons of Vinblastine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Stereocontrolled total synthesis of (+)-vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Structures of leurocristine (this compound) and vincaleukoblastine. X-ray analysis of leurocristine methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound(57-22-7) 1H NMR spectrum [chemicalbook.com]

- 13. This compound Sulfate | C46H58N4O14S | CID 249332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Crystal structure of vinblastine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. NMR and mass spectrometric characterization of vinblastine, this compound and some new related impurities--part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Chiral high-performance liquid chromatographic separations of vinca alkaloid analogues on alpha 1-acid glycoprotein and human serum albumin columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Vincristine in Catharanthus roseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Madagascar periwinkle, Catharanthus roseus, is the exclusive natural source of the potent antineoplastic agents vinblastine and vincristine.[1][2] These dimeric terpenoid indole alkaloids (TIAs) are the products of a remarkably complex and highly regulated biosynthetic pathway.[3][4] Their production in the plant is extremely low, with this compound accounting for as little as 0.00025% of the leaf dry weight, which drives significant research into understanding and engineering this pathway.[1][5] This guide provides an in-depth examination of the this compound biosynthetic pathway, detailing the enzymatic steps, genetic regulation, cellular compartmentalization, and key experimental methodologies used in its study. The pathway involves over 30 enzymatic steps and the coordinated expression of genes across different cell types and subcellular compartments, representing a paradigm of metabolic complexity in plants.[1][6]

Overview of the this compound Biosynthetic Pathway

The assembly of this compound is a multi-stage process that begins with precursors from primary metabolism and culminates in the formation of a complex bisindole alkaloid. The pathway can be broadly divided into three key stages[3]:

-

Formation of Monomeric Precursors: Tryptamine, derived from the shikimate pathway, and the monoterpenoid secologanin, derived from the plastidial methylerythritol phosphate (MEP) pathway, are condensed to form the central TIA intermediate, strictosidine.[3][7]

-

Divergence to Monomer Alkaloids: Strictosidine is subsequently converted into the two crucial monomeric units required for dimerization: catharanthine (an iboga-type alkaloid) and vindoline (an aspidosperma-type alkaloid).[3][8] This part of the pathway is highly branched and involves numerous enzymatic modifications.

-

Dimerization and Final Modifications: Catharanthine and vindoline are coupled together, a reaction catalyzed by a peroxidase enzyme, to form α-3′,4′-anhydrovinblastine (AVLB).[9][10] AVLB is then converted to vinblastine, which is finally oxidized to form this compound.[3]

A significant feature of this pathway is its intricate spatial and developmental regulation. Early steps are localized to the leaf epidermis, while the later steps of vindoline biosynthesis and subsequent dimerization occur in specialized cell types like laticifers and idioblasts.[9][11] This cellular compartmentalization necessitates the transport of intermediates between different cells.[10]

Detailed Enzymatic Steps and Gene Loci

The biosynthesis of this compound involves a long cascade of enzymatic reactions. The key enzymes and their corresponding genes that have been characterized are summarized in Table 1.

Table 1: Key Enzymes and Genes in the this compound Biosynthetic Pathway

| Step | Substrate(s) | Product | Enzyme Name | Gene Symbol | Cellular/Subcellular Location |

| Tryptamine Arm | |||||

| 1 | Tryptophan | Tryptamine | Tryptophan Decarboxylase | TDC | Cytosol |

| Secologanin Arm | |||||

| 2 | Geranyl Diphosphate (GPP) | Geraniol | Geraniol Synthase | GES | Plastid |

| 3 | Geraniol | 10-Hydroxygeraniol | Geraniol-10-Hydroxylase | G10H | ER |

| 4 | Loganic Acid | Secologanin | Secologanin Synthase | SLS | ER |

| Central Pathway | |||||

| 5 | Tryptamine + Secologanin | Strictosidine | Strictosidine Synthase | STR | Vacuole |

| 6 | Strictosidine | Strictosidine Aglycone | Strictosidine β-Glucosidase | SGD | ER/Nucleus |

| 7 | Strictosidine Aglycone | Geissoschizine | Geissoschizine Synthase | GS | Cytosol[11] |

| 8 | Geissoschizine | Dehydrogeissoschizine | Geissoschizine Oxidase | GO | Cytosol[6] |

| 9 | O-Acetylstemmadenine | Precondylocarpine Acetate | O-acetylstemmadenine oxidase | ASO | Cytosol[11] |

| Catharanthine Branch | |||||

| 10 | Precondylocarpine Acetate | Catharanthine | Catharanthine Synthase | CS | Cytosol[12] |

| Vindoline Branch | |||||

| 11 | Precondylocarpine Acetate | Tabersonine | Tabersonine Synthase | TS | Cytosol[12] |

| 12 | Tabersonine | 16-Hydroxytabersonine | Tabersonine 16-Hydroxylase | T16H | ER |

| 13 | 16-Hydroxytabersonine | 16-Methoxytabersonine | 16-Hydroxytabersonine-O-Methyltransferase | 16OMT | Cytosol |

| 14 | 16-Methoxytabersonine | Desacetoxyvindoline | N-Methyltransferase | NMT | Cytosol |

| 15 | Desacetoxyvindoline | Deacetylvindoline | Desacetoxyvindoline 4-Hydroxylase | D4H | Cytosol |

| 16 | Deacetylvindoline | Vindoline | Deacetylvindoline 4-O-Acetyltransferase | DAT | Cytosol |

| Dimerization & Final Steps | |||||

| 17 | Catharanthine + Vindoline | α-3′,4′-Anhydrovinblastine | Peroxidase 1 | PRX1 | Vacuole |

| 18 | α-3′,4′-Anhydrovinblastine | Vinblastine | Unknown | Unknown | Vacuole |

| 19 | Vinblastine | This compound | Unknown | Unknown | Vacuole |

This table represents a simplified summary of a highly complex pathway. Several additional reductases, hydrolases, and oxidases are involved.[13] The final two steps leading to vinblastine and this compound have not yet been fully enzymatically characterized.[3]

Pathway Visualization

The overall biosynthetic pathway from primary metabolites to this compound is depicted below.

Caption: Simplified biosynthetic pathway of this compound in C. roseus.

Quantitative Data

The production of this compound and its precursors is tightly controlled and varies significantly. Elicitation with signaling molecules like methyl jasmonate (MeJA) can significantly alter alkaloid accumulation.

Table 2: Alkaloid Content in C. roseus Leaves

| Compound | Concentration (Dry Weight) | Condition | Reference |

| Vinblastine | ~0.00025% | Wild-Type Plant | [1] |

| This compound | ≤0.00025% | Wild-Type Plant | [1] |

| Vindoline | 3.36 mg/g | Control (Leaves) | [14] |

| Vindoline | 3.85 mg/g | MeJA Treatment (3h) | [14] |

| Catharanthine | 12.48 mg/g | Control (Leaves) | [14] |

| Catharanthine | 13.67 mg/g | MeJA Treatment (3h) | [14] |

Table 3: Comparative Enzyme Activity Data

| Enzyme | Plant Line | Relative Activity | Experimental Context | Reference |

| ASO | Wild-Type | 100% | Recombinant enzyme assay | [13] |

| ASO | M2-10698 Mutant (R188W) | ~7% | Recombinant enzyme assay | [13] |

| GS | Wild-Type | 100% | Leaf protein extract assay | [13] |

| GS | M2-0754 Mutant (Low GS) | ~43% | Leaf protein extract assay | [13] |

ASO: O-acetylstemmadenine oxidase; GS: Geissoschizine synthase. Data indicates that single amino acid mutations or reduced expression of key enzymes can dramatically decrease pathway flux.

Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of biochemical, molecular, and genetic techniques.

Protocol: TIA Extraction and HPLC Quantification

This protocol provides a general workflow for the analysis of this compound and its precursors from C. roseus leaf tissue.[15][16][17]

1. Sample Preparation:

- Harvest fresh leaf tissue and immediately freeze in liquid nitrogen or lyophilize.

- Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

2. Extraction:

- Suspend the powdered tissue (e.g., 100 mg) in an acidic methanol solution (e.g., 2 mL of 80% methanol with 0.1% HCl).

- Sonicate the mixture for 30 minutes in a water bath.

- Centrifuge at high speed (e.g., 13,000 x g) for 15 minutes.

- Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

3. Purification (Liquid-Liquid Partitioning):

- Evaporate the methanol from the extract under a stream of nitrogen or using a rotary evaporator.

- Adjust the remaining aqueous solution to pH 9-10 with ammonium hydroxide.

- Partition the alkaloids into an organic solvent (e.g., dichloromethane or ethyl acetate) by vigorous mixing.

- Separate the organic phase. Repeat the partitioning and pool the organic phases.

- Evaporate the organic solvent to dryness.

4. Analysis by HPLC-UV:

Re-dissolve the dried alkaloid extract in a known volume of mobile phase (e.g., 500 µL).

Filter the sample through a 0.22 µm syringe filter.

Inject 10-20 µL onto a reverse-phase C18 column.

Use a gradient elution profile with a mobile phase consisting of (A) ammonium acetate buffer and (B) acetonitrile or methanol.

Detect alkaloids using a UV detector, typically at wavelengths between 220 nm and 330 nm.

Quantify compounds by comparing peak areas to those of authentic standards (e.g., this compound sulfate, vinblastine sulfate).

Caption: General experimental workflow for TIA quantification by HPLC.

Protocol: In Vitro Enzyme Assay (General)

This protocol describes a general method for assaying the activity of a TIA biosynthetic enzyme, such as Tabersonine 16-Hydroxylase (T16H), a cytochrome P450 monooxygenase.

1. Enzyme Source:

- Express the recombinant enzyme (e.g., T16H) heterologously in E. coli or yeast and purify it.

- Alternatively, prepare microsomal fractions from C. roseus tissues known to express the enzyme.

2. Reaction Mixture:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

- Add the substrate (e.g., 100 µM Tabersonine).

- Add required cofactors. For a P450 enzyme, this includes an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) and a P450 reductase.

- Initiate the reaction by adding the enzyme preparation (e.g., 5 µg of purified protein or 50 µg of microsomal protein).

3. Incubation:

- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1 hour).

- Include negative controls (e.g., boiled enzyme, no substrate, no cofactors).

4. Reaction Termination and Product Extraction:

- Stop the reaction by adding an organic solvent like ethyl acetate.

- Vortex thoroughly to extract the product.

- Centrifuge to separate phases and collect the organic layer.

- Evaporate the solvent to dryness.

5. Product Analysis:

- Re-dissolve the residue in a small volume of methanol.

- Analyze the products using HPLC or LC-MS to identify and quantify the expected product (e.g., 16-hydroxytabersonine).

Protocol: Virus-Induced Gene Silencing (VIGS)

VIGS is used to study the in planta function of a gene by transiently knocking down its expression.[11]

1. Vector Construction:

- Amplify a ~300 bp fragment of the target gene (e.g., ASO).

- Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

2. Agrobacterium Transformation:

- Transform the pTRV2-gene construct and the helper plasmid pTRV1 into separate Agrobacterium tumefaciens strains.

3. Plant Infiltration:

- Grow C. roseus plants for 4-6 weeks.

- Mix equal volumes of the two Agrobacterium cultures (containing pTRV1 and pTRV2-gene).

- Infiltrate the bacterial suspension into the undersides of young leaves using a needleless syringe. Use an empty pTRV2 vector as a control.

4. Analysis:

- Wait 2-3 weeks for the viral silencing signal to spread throughout the plant.

- Harvest newly developed tissues from silenced and control plants.

- Confirm gene knockdown using qRT-PCR.

- Analyze the metabolic consequences by performing TIA extraction and HPLC/LC-MS analysis to observe the accumulation of substrate (e.g., O-acetylstemmadenine) and depletion of the product.[11]

Regulation of the Pathway

The this compound pathway is regulated at multiple levels, including by developmental cues and external stimuli. Jasmonate signaling plays a crucial role, with MeJA treatment known to upregulate the expression of many TIA pathway genes and transcription factors.[14] Key transcription factors, such as those from the TCP family, are involved in mediating these responses by binding to specific cis-regulatory elements in the promoters of pathway genes.[14]

References

- 1. Total Synthesis of Vinblastine, this compound, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 5. Vinblastine and this compound: life-saving drugs from a periwinkle [jic.ac.uk]

- 6. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identifying Genes Involved in Alkaloid Biosynthesis in Vinca minor through Transcriptomics and Gene Co-Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Completion of the canonical pathway for assembly of anticancer drugs this compound/vinblastine in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vinca Alkaloids and Their Biosynthesis Enzymes - LKT Labs [lktlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Genome-wide identification and expression analysis of TCP family genes in Catharanthus roseus [frontiersin.org]

- 15. Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don. Cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Beyond Tubulin: An In-depth Technical Guide to the Alternative Molecular Targets of Vincristine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincristine, a cornerstone of chemotherapy for decades, is primarily recognized for its potent antimitotic activity mediated by its interaction with tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest. However, a growing body of evidence reveals that the therapeutic and toxicological profile of this compound is more complex, involving interactions with a range of molecular targets beyond tubulin. Understanding these off-target effects is critical for elucidating the full spectrum of this compound's mechanism of action, predicting potential side effects, and developing novel combination therapies to enhance its efficacy and mitigate toxicity. This technical guide provides a comprehensive overview of the key molecular targets of this compound other than tubulin, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of this compound with its non-tubulin molecular targets. This information provides a basis for comparing the relative potency of this compound's effects on these alternative pathways.

| Target Protein/Family | Parameter | Value | Cell Line/System | Reference |

| Protein Kinase C (PKC) | IC50 | 350 µM | Not specified | [1] |

| c-Jun N-terminal Kinase (JNK) | Effective Concentration for Activation | 10 - 100 nM | Chronic Lymphocytic Leukemia (CLL) cells | [1][2] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity. The effective concentration for JNK activation represents the range at which significant phosphorylation (activation) of JNK is observed.

Key Molecular Targets and Signaling Pathways

Protein Kinase C (PKC)

This compound has been demonstrated to directly inhibit the activity of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cellular signaling, proliferation, and apoptosis.

Signaling Pathway:

The inhibition of PKC by this compound can disrupt numerous downstream signaling cascades. The mode of inhibition is believed to be, at least in part, through interference with the binding of phosphatidylserine, a critical cofactor for PKC activation.

Caption: this compound-mediated inhibition of Protein Kinase C.

Quantitative Data:

As detailed in the summary table, this compound inhibits PKC activity with an IC50 of 350 µM.[1] This relatively high concentration suggests that PKC inhibition may be more relevant in specific cellular contexts or at higher therapeutic doses of this compound.

c-Jun N-terminal Kinase (JNK) Pathway

In contrast to its inhibitory effect on PKC, this compound has been shown to activate the c-Jun N-terminal Kinase (JNK) signaling pathway, a critical regulator of cellular stress responses, apoptosis, and inflammation.

Signaling Pathway:

This compound-induced microtubule stress is a likely upstream trigger for JNK activation, which can then lead to the phosphorylation of various downstream targets, including members of the Bcl-2 family, ultimately promoting apoptosis.

References

Vincristine's Impact on Cell Cycle Progression and Mitotic Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vincristine, a vinca alkaloid derived from Catharanthus roseus, is a cornerstone of many chemotherapeutic regimens.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][3] This technical guide provides an in-depth analysis of this compound's effects on the cell cycle, the molecular signaling pathways it triggers, and the experimental protocols used to investigate these phenomena. We present quantitative data in structured tables and visualize complex biological processes using Graphviz diagrams to offer a comprehensive resource for professionals in oncology research and drug development.

Core Mechanism of Action: Microtubule Disruption

This compound exerts its potent anti-cancer effects by targeting tubulin, the fundamental protein subunit of microtubules.[3][4] Unlike taxanes, which stabilize microtubules, this compound inhibits the polymerization of tubulin dimers.[5] It binds with high affinity to the β-tubulin subunit at or near the vinca domain, preventing the assembly of microtubules.[6][7] This interference leads to the depolymerization of existing microtubules and disrupts the formation of the mitotic spindle, the intricate machinery required for chromosome segregation during mitosis.[1][3] The consequence is a halt in the cell division process, a state known as mitotic arrest.[6]

Quantitative Effects on Cell Cycle and Tubulin Polymerization

The hallmark of this compound's activity in proliferating cells is a profound arrest in the G2/M phase of the cell cycle. This effect, however, can vary significantly depending on the cell type, drug concentration, and duration of exposure.

Induction of G2/M Arrest

Studies have quantified the accumulation of cells in the G2/M phase following this compound treatment. In cell lines such as KB3 (a HeLa derivative) and RS4;11 (an ALL cell line), this compound induces a significant mitotic arrest prior to the onset of apoptosis.[5][8] However, in primary acute lymphoblastic leukemia (ALL) cells, this compound can induce cell death with less pronounced prior mitotic arrest, suggesting cell-type-specific responses.[8][9]

Table 1: Effect of 100 nM this compound on G2/M Phase Accumulation [8][9]

| Cell Line | Time (hours) | % of Cells in G2/M (Mean ± SD) |

| KB3 | 0 | ~15% |

| 8 | ~50% | |

| 16 | ~70% | |

| 24 | ~60% (apoptosis increases) | |

| RS4;11 | 0 | ~10% |

| 8 | ~30% | |

| 16 | ~40% | |

| 24 | ~35% (apoptosis increases) | |

| ALL-2 | 0 | ~10% |

| 8 | ~15% | |

| 16 | ~15% | |

| 24 | ~12% | |

| ALL-5 | 0 | ~12% |

| 8 | ~18% | |

| 16 | ~15% | |

| 24 | ~15% |

Data extracted from graphical representations in the cited literature and represent approximate values.

In the SH-SY5Y human neuroblastoma cell line, a low dose of 0.1 µM this compound was also shown to induce significant mitotic arrest.[2][10]

Impact on Tubulin Polymerization

This compound directly causes the depolymerization of microtubules. This can be quantified by separating the soluble (S), depolymerized tubulin from the polymerized (P) tubulin in cell lysates.

Table 2: Effect of 100 nM this compound on Tubulin Polymerization in ALL-5 Cells (1-hour treatment) [11]

| Treatment | Fraction | % of Total α-tubulin |

| Control (DMSO) | Soluble (S) | 42% |

| Polymerized (P) | 58% | |

| This compound (VCR) | Soluble (S) | 56% |

| Polymerized (P) | 44% | |

| Taxol (TAX) - Control | Soluble (S) | 21% |

| Polymerized (P) | 79% | |

| CaCl2 - Control | Soluble (S) | 50% |

| Polymerized (P) | 50% |

Signaling Pathways: From Mitotic Arrest to Apoptosis

The disruption of the mitotic spindle by this compound activates the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome alignment.[12] Prolonged activation of the SAC due to the inability to form a functional spindle ultimately triggers programmed cell death, or apoptosis.

Caption: this compound's core mechanism leading to mitotic arrest.

The apoptotic signal initiated by prolonged mitotic arrest is primarily mediated through the intrinsic (mitochondrial) pathway, which involves the Bcl-2 family of proteins and the activation of caspases.

JNK Pathway and Bcl-2 Phosphorylation

A key signaling event linking mitotic arrest to apoptosis is the activation of the c-Jun N-terminal kinase (JNK) pathway.[13][14] Microtubule disruption activates an upstream kinase, Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates JNK.[13] Activated JNK then phosphorylates and inactivates anti-apoptotic proteins like Bcl-2 and Bcl-xL.[13][15] This phosphorylation prevents Bcl-2 from sequestering pro-apoptotic proteins BAX and BAK.[7]

Mitochondrial Apoptosis Cascade

The inactivation of Bcl-2 allows BAX and BAK to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[7] This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates the initiator caspase-9, which subsequently cleaves and activates the executioner caspase-3, culminating in the systematic dismantling of the cell.[7][16][17]

Caption: Intrinsic apoptosis pathway activated by this compound.

Regulation of Cell Cycle Proteins

This compound also modulates the expression of key cell cycle regulatory proteins. In SH-SY5Y neuroblastoma cells, treatment leads to the upregulation of cyclin B1, a key component of the mitosis-promoting factor (MPF), which is consistent with an M-phase arrest.[2][10] Concurrently, a decrease in cyclin D expression is observed, which may contribute to the inhibition of cell cycle progression.[2][18]

Experimental Protocols

Investigating the effects of this compound requires a combination of cell biology and biochemical techniques. Below are detailed methodologies for key experiments.

Cell Culture and Drug Treatment

-

Cell Maintenance: Culture chosen cell lines (e.g., HeLa, K562, SH-SY5Y) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.

-

Drug Preparation: Prepare a stock solution of this compound sulfate in sterile water or DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10 nM - 1 µM).

-

Treatment: Seed cells at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Replace the medium with a this compound-containing medium and incubate for the desired time points (e.g., 6, 12, 18, 24, 48 hours).

Cell Cycle Analysis via Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on DNA content.[19][20]

-

Harvesting: Collect both adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix overnight or for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of cell count versus fluorescence will show distinct peaks corresponding to G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases. Apoptotic cells with fragmented DNA will appear in a "sub-G1" peak to the left of the G0/G1 peak.[19]

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Tubulin Polymerization Assay

This biochemical assay separates and quantifies soluble (monomeric) and polymerized (microtubule) tubulin.[5][11]

-

Cell Lysis: After drug treatment, wash cells with a general tubulin buffer. Lyse the cells in a microtubule-stabilizing buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors.

-

Separation: Centrifuge the lysate at high speed (e.g., >100,000 x g) at 37°C. The supernatant contains the soluble (S) tubulin fraction, while the pellet contains the polymerized (P) microtubule fraction.

-

Analysis: Resuspend the pellet in a lysis buffer to match the volume of the supernatant. Analyze equal volumes of both fractions by SDS-PAGE followed by immunoblotting using an antibody specific for α-tubulin or β-tubulin.

-

Quantification: Use densitometry to measure the band intensity in each fraction to determine the relative proportions of polymerized versus depolymerized tubulin.

Immunoblotting (Western Blotting)

This technique is used to detect specific proteins and their modifications (e.g., cleavage or phosphorylation).

-

Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., PARP, Caspase-3, Phospho-Bcl-2, Cyclin B1, MPM2).

-

Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. GAPDH or β-actin is typically used as a loading control.

Conclusion

This compound remains a clinically vital antineoplastic agent whose efficacy is rooted in its ability to disrupt microtubule structures. This action potently induces a mitotic arrest by engaging the spindle assembly checkpoint. The sustained nature of this arrest funnels the cell towards an apoptotic fate, primarily through the JNK-mediated phosphorylation and inactivation of Bcl-2, triggering the mitochondrial caspase cascade. It is crucial for researchers to recognize the cell-type-dependent nuances of this response, as demonstrated by the differential effects in primary ALL cells versus other cancer cell lines. The experimental protocols detailed herein provide a robust framework for further investigation into the intricate molecular consequences of microtubule-targeting agents, paving the way for the development of more effective and targeted cancer therapies.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Cell cycle-dependent mechanisms underlie this compound-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. brieflands.com [brieflands.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound induces cell cycle arrest and apoptosis in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. BCL-2 Is Phosphorylated and Inactivated by an ASK1/Jun N-Terminal Protein Kinase Pathway Normally Activated at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound activates c-Jun N-terminal kinase in chronic lymphocytic leukaemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vinblastine-induced phosphorylation of Bcl-2 and Bcl-XL is mediated by JNK and occurs in parallel with inactivation of the Raf-1/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research.rug.nl [research.rug.nl]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Vincristine Sulfate in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of vincristine sulfate in in vitro cell culture experiments. This compound sulfate is a potent antimitotic agent that disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] Accurate preparation and application of this compound sulfate solutions are critical for obtaining reliable and reproducible experimental results.

Data Presentation: Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound sulfate is essential for its effective use in in vitro studies. The following table summarizes key quantitative data regarding its solubility, stability, and storage conditions.

| Property | Solvent | Concentration | Storage Temperature | Stability | Citation |

| Solubility | DMSO | ~100 mg/mL (108.33 mM) | Room Temperature | N/A | [4][5] |

| Water | ~60 mg/mL (65.0 mM) | Room Temperature | Aqueous solutions are not recommended for storage for more than one day. | [4][6] | |

| PBS (pH 7.2) | ~2 mg/mL | Room Temperature | Aqueous solutions are not recommended for storage for more than one day. | [6] | |

| Dimethyl formamide | ~3 mg/mL | Room Temperature | N/A | [6] | |

| Stock Solution Storage | DMSO | N/A | -20°C | >2 years if stored properly. Stock solutions are recommended to be used within 1 month. Avoid repeated freeze-thaw cycles. | [7][8] |

| Working Solution Stability | 0.9% NaCl | 0.0015 mg/mL to 0.08 mg/mL | 25°C | Stable for up to 24 hours when protected from light, or 8 hours under normal light. | [9] |

| 0.9% NaCl | 30 µg/ml | 2-8°C and 15-25°C | Stable for at least 31 days in polyethylene bags. | [10] |

Experimental Protocols

Protocol 1: Preparation of this compound Sulfate Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound sulfate, which can be further diluted to desired working concentrations.

Materials:

-

This compound sulfate powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protected microcentrifuge tubes or vials

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Bring the this compound sulfate powder and DMSO to room temperature.

-

In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound sulfate powder.

-

Dissolve the powder in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).[4][5] It is recommended to purge the solvent with an inert gas before use.[6]

-

Vortex or sonicate the solution until the powder is completely dissolved.

-

Aliquot the stock solution into sterile, light-protected tubes to avoid repeated freeze-thaw cycles.[8]

-

Store the aliquots at -20°C for long-term storage.[7]

Protocol 2: Cell Viability Assay using MTT

This protocol outlines a method to assess the cytotoxic effects of this compound sulfate on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound sulfate stock solution (prepared as in Protocol 1)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile-filtered)[13]

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid in water)[13]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Drug Treatment:

-

Prepare serial dilutions of this compound sulfate from the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound sulfate. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[15]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT. For adherent cells, aspirate the media. For suspension cells, centrifuge the plate and then aspirate.[11]

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

-

Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[11]

-

Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

-

Visualizations

This compound Sulfate Preparation Workflow

Caption: Workflow for preparing this compound sulfate solutions.

This compound Signaling Pathway

Caption: Simplified signaling pathway of this compound sulfate.

References

- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 2. What is this compound Sulfate used for? [synapse.patsnap.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medkoo.com [medkoo.com]

- 8. abmole.com [abmole.com]

- 9. rsc.niaid.nih.gov [rsc.niaid.nih.gov]

- 10. akademiamedycyny.pl [akademiamedycyny.pl]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. researchhub.com [researchhub.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. This compound sulfate | microtubule destabilizing agent | TargetMol [targetmol.com]

- 16. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Inducing Mitotic Arrest in HeLa Cells Using Vincristine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vincristine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent anti-cancer agent widely used in chemotherapy.[1][2][3] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation during cell division.[1][2][4][5] By binding to β-tubulin, a subunit of microtubules, this compound inhibits the polymerization of tubulin dimers, leading to the disassembly of microtubules.[2][5][6][7] This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing a cell cycle arrest at the metaphase stage of mitosis.[2][4][8] Prolonged arrest in mitosis ultimately triggers apoptosis, or programmed cell death.[4][9]

HeLa cells, a human cervical cancer cell line, are a robust and widely used model system for studying cell cycle regulation and the effects of anti-cancer drugs.[10] This document provides a detailed protocol for inducing mitotic arrest in HeLa cells using this compound, including cell culture, drug treatment, and methods for assessing mitotic index and cell viability.

Data Presentation

Table 1: Effect of this compound on HeLa Cells

| Concentration | Incubation Time | Observed Effect | Reference |

| 0.001 µg/mL | Not Specified | Mitotic arrest | [11][12] |

| 0.1 µg/mL | Not Specified | Irreversible mitotic arrest | [11][12] |

| 1 µg/mL | Not Specified | Irreversible mitotic arrest | [11][12] |

| 25 nmol/L | 48 hours | Reduced cell density | [13] |

| 50 nmol/L (IC50) | 48 hours | 50% inhibition of cell proliferation | [13] |

| 100 nmol/L | 24 hours | Mitotic arrest (G2/M phase) | [3][9][13] |

Experimental Protocols

HeLa Cell Culture

Materials:

-

HeLa cells (e.g., ATCC CCL-2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)[10]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture HeLa cells in DMEM or EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10][14][15]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[14][15]

-

Renew the growth medium 2-3 times a week.[14]

-

When cells reach 80-90% confluency, subculture them.

-

To subculture, aspirate the medium and wash the cell monolayer with sterile PBS.[14][16]

-

Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[14][16]

-

Neutralize the trypsin by adding 4-5 volumes of complete growth medium.[14][16]

-

Centrifuge the cell suspension at 1000 rpm for 3-5 minutes.[10][16]

-

Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.[16]

This compound Treatment for Mitotic Arrest

Materials:

-

This compound sulfate (powder)

-

Sterile, nuclease-free water or DMSO for stock solution preparation

-

Complete HeLa cell culture medium

-

HeLa cells seeded in 6-well plates or other suitable culture vessels

Protocol:

-

Prepare a stock solution of this compound sulfate (e.g., 1 mM in sterile water or DMSO). Store at -20°C.

-

On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).

-

Seed HeLa cells in 6-well plates at a density that will allow for logarithmic growth during the experiment (e.g., 1 x 10^5 cells/well). Allow cells to attach overnight.

-

Remove the existing medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or water used for the highest this compound concentration).

-

Incubate the cells for the desired time period (e.g., 16-24 hours) to induce mitotic arrest.

Assessment of Mitotic Index by Flow Cytometry

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

After this compound treatment, collect both the supernatant (containing detached mitotic cells) and the adherent cells by trypsinization.

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes and discard the supernatant.

-

Wash the cell pellet with cold PBS and centrifuge again.

-

Resuspend the cell pellet in 70% cold ethanol while vortexing gently to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. Cells arrested in the G2/M phase will have a 4N DNA content.[3][9][17]

Cell Viability Assay (MTT Assay)

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well plates

-

Microplate reader

Protocol:

-

Seed HeLa cells in a 96-well plate at a density of approximately 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[3][9]

Visualization of Pathways and Workflows

Caption: Signaling pathway of this compound-induced mitotic arrest.

Caption: Experimental workflow for this compound treatment and analysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Oncology [pharmacology2000.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. droracle.ai [droracle.ai]

- 9. Cell cycle-dependent mechanisms underlie this compound-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HeLa cell preparation [bio-protocol.org]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. hela-transfection.com [hela-transfection.com]

- 15. Cell culture of 7721 or HeLa cells [protocols.io]

- 16. static.igem.org [static.igem.org]

- 17. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for M-Phase Cell Cycle Synchronization Using Vincristine

For Researchers, Scientists, and Drug Development Professionals

Introduction